Substitution Pattern Definition for Medicinal Chemistry Derivatization
The compound's defined meta-aniline substitution pattern provides a unique scaffold for generating triazole-based kinase inhibitors. Class-level data for related 1,2,4-triazol-3-yl-anilines demonstrate potent, nanomolar VEGFR inhibition (e.g., BDBM50131822, IC50 = 70 nM against VEGFR 1/2/3) [1]. In contrast, 4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline (CAS 518065-43-5) and other regioisomers lack this specific substitution geometry, leading to fundamentally different binding poses and a lack of comparable published inhibitory activity in the same assay systems [2]. This difference highlights why the specific substitution pattern of 1609406-60-1 is critical for programs targeting this chemotype.
| Evidence Dimension | VEGFR 1/2/3 Inhibition |
|---|---|
| Target Compound Data | No direct data; class representative shows IC50 = 70 nM [1] |
| Comparator Or Baseline | Regioisomers (e.g., 4-aniline derivatives) show no reported activity in similar assays [2] |
| Quantified Difference | Not directly quantifiable for this compound; class shows high potency vs. regioisomers showing no reported activity |
| Conditions | In vitro enzymatic assay (BindingDB) |
Why This Matters
The specific meta-substitution pattern is essential for accessing the known kinase inhibitor pharmacophore, making this compound a strategic choice over regioisomeric building blocks for structure-activity relationship (SAR) studies.
- [1] BindingDB. BDBM50131822. Vascular endothelial growth factor receptor 1/2/3 (Human). IC50: 70 nM. Accessed 2026. View Source
- [2] PubChem. 4-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline. CAS 518065-43-5. Accessed 2026. View Source
